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Compound of Interest

Compound Name: 2-Ethylphenyl isocyanate

Cat. No.: B1583986 Get Quote

This guide provides a comprehensive analysis of the spectral data for 2-Ethylphenyl isocyanate
(C₉H₉NO), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other

specialized organic compounds. A thorough understanding of its spectral signature is paramount for

researchers, scientists, and drug development professionals to ensure compound identity, purity, and

structural integrity throughout the research and development lifecycle. This document delves into the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not

just the data itself, but the underlying principles and experimental rationale.

Molecular Identity and Structure
2-Ethylphenyl isocyanate is an aromatic compound featuring an ethyl group and a highly reactive

isocyanate group attached to a benzene ring at positions 1 and 2, respectively. This substitution

pattern dictates the unique spectral characteristics detailed in this guide.

Identifier Value

IUPAC Name 1-ethyl-2-isocyanatobenzene[1]

Molecular Formula C₉H₉NO[1]

Molecular Weight 147.17 g/mol [1]

CAS Number 40411-25-4[1]

Canonical SMILES CCC1=CC=CC=C1N=C=O[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1583986?utm_src=pdf-interest
https://www.benchchem.com/product/b1583986?utm_src=pdf-body
https://www.benchchem.com/product/b1583986?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylphenyl-isocyanate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylphenyl-isocyanate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylphenyl-isocyanate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylphenyl-isocyanate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylphenyl-isocyanate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


digraph "2_Ethylphenyl_isocyanate" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontsize=12, fontname="sans-serif"];

edge [fontsize=10, fontname="sans-serif"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C_ethyl1 [label="CH2"];

C_ethyl2 [label="CH3"];

N [label="N"];

C_iso [label="C"];

O_iso [label="O"];

H3[label="H"];

H4[label="H"];

H5[label="H"];

H6[label="H"];

// Position nodes

C1 [pos="0,0!"];

C2 [pos="1.4,0!"];

C3 [pos="2.1,1.2!"];

C4 [pos="1.4,2.4!"];

C5 [pos="0,2.4!"];

C6 [pos="-0.7,1.2!"];

C_ethyl1 [pos="-2.1,1.2!"];

C_ethyl2 [pos="-3.5,1.2!"];

N [pos="2.8,0!"];

C_iso [pos="4.0,0!"];

O_iso [pos="5.2,0!"];

H3[pos="3.1,1.2!"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H4[pos="2.1,3.3!"];

H5[pos="-0.7,3.3!"];

H6[pos="-1.4,0!"];

// Define edges for bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C6 -- C_ethyl1;

C_ethyl1 -- C_ethyl2;

C2 -- N;

N -- C_iso [style=double];

C_iso -- O_iso [style=double];

C3 -- H3;

C4 -- H4;

C5 -- H5;

C1 -- H6;

// Benzene ring double bonds

edge [style=double];

C1 -- C6;

C2 -- C3;

C4 -- C5;

}

Caption: Molecular structure of 2-Ethylphenyl isocyanate.

¹H NMR Spectroscopy: Mapping the Proton
Environment
Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed

information about the number, connectivity, and chemical environment of hydrogen atoms in a
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molecule. For 2-Ethylphenyl isocyanate, ¹H NMR is essential to confirm the presence and

connectivity of the ethyl group and the substitution pattern on the aromatic ring. The electron-

withdrawing nature of the isocyanate group and the electron-donating nature of the ethyl group create

a distinct set of chemical shifts for the aromatic protons.

Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethylphenyl isocyanate in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is

critical to avoid large solvent signals that would obscure the analyte peaks[2].

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 or 400 MHz).

Acquisition: Acquire the spectrum at ambient temperature. Typical parameters include a 30-degree

pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second[3].

Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the

spectrum, and integrate the signals.

Data Interpretation and Analysis
The ¹H NMR spectrum of 2-Ethylphenyl isocyanate is characterized by two distinct regions: the

aliphatic region showing signals for the ethyl group, and the aromatic region for the phenyl protons.

Assignment
Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J, Hz)

-CH₃ (Ethyl) ~ 1.25 Triplet (t) 3H ~ 7.6

-CH₂- (Ethyl) ~ 2.65 Quartet (q) 2H ~ 7.6

Ar-H (Aromatic) ~ 7.0 - 7.4 Multiplet (m) 4H -

Ethyl Group: The methyl (-CH₃) protons appear as a triplet around 1.25 ppm due to coupling with

the adjacent two methylene (-CH₂-) protons. The methylene protons appear as a quartet around

2.65 ppm due to coupling with the three methyl protons. This classic triplet-quartet pattern is a

definitive indicator of an ethyl group.
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Aromatic Protons: The four protons on the benzene ring appear as a complex multiplet between 7.0

and 7.4 ppm. The overlap of signals is due to the similar electronic environments and small

differences in coupling constants between the ortho, meta, and para protons relative to the two

substituents.

¹³C NMR Spectroscopy: The Carbon Skeleton
Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms within a molecule. It is

particularly powerful for confirming the overall carbon framework and identifying carbons in specific

functional groups. The isocyanate carbon (-N=C=O) is highly deshielded and gives a characteristic

signal at the low-field end of the spectrum, serving as a key diagnostic peak[4].

Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 75 or 100 MHz for a 300 or 400

MHz instrument, respectively).

Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a

single line. A typical acquisition may involve a larger number of scans compared to ¹H NMR due to

the low natural abundance of the ¹³C isotope[3].

Processing: Fourier transform and phase correct the spectrum. Reference the spectrum using the

solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the nine

carbon atoms (two aromatic carbons are equivalent by symmetry).
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Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ (Ethyl) ~ 15

-CH₂- (Ethyl) ~ 25

Ar-C (Aromatic, Unsubstituted) ~ 125 - 130 (4 signals)

Ar-C (Substituted, C-Ethyl) ~ 138

Ar-C (Substituted, C-NCO) ~ 132

-N=C=O (Isocyanate) ~ 129

Aliphatic Carbons: The methyl and methylene carbons of the ethyl group appear in the upfield

region (~15 and ~25 ppm, respectively).

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The

chemical shifts are influenced by the electronic effects of the substituents.

Isocyanate Carbon: The carbon of the isocyanate group is a key feature. While typically found

downfield, the sp-hybridized carbon of the N=C=O group in phenyl isocyanates is often observed

around 125-135 ppm, sometimes as a broad signal[5]. Its precise location confirms the presence of

this functional group.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule,

which corresponds to specific vibrational modes of its functional groups. It is an exceptionally reliable

technique for identifying the isocyanate group, which has a very strong and sharp asymmetric

stretching vibration in a relatively clean region of the spectrum.

Experimental Protocol: ATR-IR Acquisition
Sample Preparation: Place one to two drops of neat (undiluted) 2-Ethylphenyl isocyanate liquid

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Place the ATR accessory in the sample compartment of an FT-IR spectrometer.
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Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the

sample scan against the background to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation and Analysis
The IR spectrum provides a molecular fingerprint, with the most diagnostic peak being that of the

isocyanate group.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~ 2270 - 2250 -N=C=O Asymmetric Stretch Very Strong, Sharp

~ 3060 - 3010 Aromatic C-H Stretch Medium

~ 2970 - 2850 Aliphatic C-H Stretch Medium

~ 1600, 1480 Aromatic C=C Bending Medium to Strong

Isocyanate Stretch: The most prominent feature is an intense, sharp absorption band between 2270

and 2250 cm⁻¹. This peak is definitive for the isocyanate functional group and its presence is a

primary confirmation of the compound's identity[1].

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic

ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.

Aromatic Ring: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double

bond stretching vibrations within the benzene ring.

Mass Spectrometry: Molecular Weight and
Fragmentation
Principle & Rationale: Mass Spectrometry (MS) provides the exact molecular weight of a compound

and offers structural clues based on its fragmentation pattern upon ionization. For 2-Ethylphenyl
isocyanate, Electron Ionization (EI) is a common method that generates a molecular ion (M⁺˙) and a

series of characteristic fragment ions.
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Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like

dichloromethane or ethyl acetate.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet,

which vaporizes the sample.

Separation: The vaporized sample travels through a GC column (e.g., a nonpolar HP-5 column),

which separates the analyte from any impurities.

Ionization: As the compound elutes from the GC, it enters the ion source of the mass spectrometer,

where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected,

generating the mass spectrum.

Data Interpretation and Analysis
The mass spectrum confirms the molecular weight and reveals stable fragments that help elucidate

the structure.

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance

147 [C₉H₉NO]⁺˙ Molecular Ion (M⁺˙)

132 [M - CH₃]⁺ Loss of a methyl radical

119 [M - C₂H₄]⁺˙ or [C₇H₅NO]⁺˙
Loss of ethylene via

rearrangement

118 [M - NCO]⁺˙ Loss of the isocyanate group

91 [C₇H₇]⁺
Tropylium ion, a common

fragment

Molecular Ion (M⁺˙): The peak at m/z 147 corresponds to the intact molecule with one electron

removed, confirming the molecular weight of 147.17 g/mol [1].
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Key Fragments: The peak at m/z 132 arises from the loss of a methyl group (-15 Da) from the ethyl

substituent. The prominent peak at m/z 119 is likely due to the loss of ethylene (-28 Da) via a

McLafferty-type rearrangement, a common pathway for ortho-substituted ethylbenzenes[1]. This

fragment corresponds to the mass of phenyl isocyanate, providing strong evidence for the core

structure[6]. The peak at m/z 91 represents the stable tropylium ion, a hallmark of many

ethylbenzene derivatives.

2-Ethylphenyl isocyanate
[C₉H₉NO]⁺˙
m/z = 147

[M - CH₃]⁺
m/z = 132- •CH₃

[M - C₂H₄]⁺˙
m/z = 119

- C₂H₄

(Rearrangement)
[C₇H₇]⁺
m/z = 91

- CO

Click to download full resolution via product page

Caption: Plausible EI-MS fragmentation pathway for 2-Ethylphenyl isocyanate.

Conclusion
The comprehensive analysis of 2-Ethylphenyl isocyanate using NMR, IR, and MS provides a robust

and self-validating dataset for its unequivocal identification. The characteristic triplet-quartet signal in

¹H NMR confirms the ethyl group, the ¹³C NMR identifies the unique carbon skeleton including the

isocyanate carbon, the intense IR absorption near 2260 cm⁻¹ provides definitive evidence of the

isocyanate functional group, and mass spectrometry confirms the molecular weight and reveals a

predictable fragmentation pattern. Together, these techniques form the cornerstone of quality control

and structural verification for this important chemical intermediate in scientific and industrial

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential

and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.

Contact
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Phone: (601) 213-4426
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